molecular formula C24H24N4O4 B2542043 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 1005303-36-5

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No. B2542043
CAS RN: 1005303-36-5
M. Wt: 432.48
InChI Key: VYBCOQFUPUFVCZ-UHFFFAOYSA-N
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Description

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Compounds with complex structures including pyrido[2,3-d]pyrimidine derivatives and naphthalene moieties are synthesized through various chemical reactions. These compounds often involve intricate synthesis pathways that leverage reactions such as cyclocondensation, acylation, and others to introduce specific functional groups or structural features. For example, the synthesis of mono- and disubstituted derivatives with potential antimicrobial activity showcases the chemical versatility and potential for modification of these compounds (Voskienė et al., 2011). The detailed synthesis routes provide a foundation for understanding how complex molecules like "2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide" can be constructed and modified for specific scientific research applications.

Biological Activities and Applications

The structural motifs present in the compound suggest potential for biological activities such as antimicrobial and antitumor effects. Research on similar compounds has shown a variety of biological activities, including:

  • Antimicrobial Activity : Compounds synthesized from similar structural frameworks have demonstrated good antimicrobial properties against a range of pathogens, suggesting potential applications in the development of new antimicrobial agents (Voskienė et al., 2011).
  • Antitumor Activities : The antitumor potential of related compounds, as indicated by their selective anti-tumor activities, suggests a possible research direction in cancer therapy (Jing, 2011).
  • Anti-Parkinson's Screening : Derivatives featuring naphthalene moieties have been explored for their anti-Parkinson's activity, offering insights into the therapeutic potential of these compounds in neurodegenerative disease research (Gomathy et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine-3(4H)-carboxylic acid with naphthalen-1-ylamine, followed by acetylation of the resulting amide.", "Starting Materials": [ "5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine-3(4H)-carboxylic acid", "naphthalen-1-ylamine", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "To a solution of 5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine-3(4H)-carboxylic acid (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and naphthalen-1-ylamine (1.0 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Concentrate the reaction mixture under reduced pressure and dissolve the residue in diethyl ether. Wash the organic layer with water, brine, and dry over sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.", "Dissolve the crude product in acetic anhydride (2.0 equiv) and add triethylamine (2.0 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction by adding water and stir for 1 hour. Extract the organic layer with dichloromethane, wash with water, brine, and dry over sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the final product." ] }

CAS RN

1005303-36-5

Product Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide

Molecular Formula

C24H24N4O4

Molecular Weight

432.48

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C24H24N4O4/c1-4-15-13-25-22-20(21(15)32-5-2)23(30)28(24(31)27(22)3)14-19(29)26-18-12-8-10-16-9-6-7-11-17(16)18/h6-13H,4-5,14H2,1-3H3,(H,26,29)

InChI Key

VYBCOQFUPUFVCZ-UHFFFAOYSA-N

SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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